5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrrole ring fused with another ring, making it a bicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method has been rejuvenated with the use of non-conventional conditions, such as solid-phase synthesis, sonochemistry, and photoredox catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Paal-Knorr and Hantzsch methods are both suitable for industrial production due to their simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve reagents such as alkyl halides and sulfonyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrole compounds.
Scientific Research Applications
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and pyrrolidine derivatives, such as:
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.
Pyrrolo[2,1-f][1,2,4]triazine: A fused heterocyclic compound with potential antiviral activity.
Uniqueness
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole is unique due to its specific structure and the presence of the 3-methylbenzenesulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O2S |
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Molecular Weight |
266.36 g/mol |
IUPAC Name |
5-(3-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15/h2-4,7,11,13-14H,5-6,8-9H2,1H3 |
InChI Key |
SVHXJHKQTRHUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC3CCNC3C2 |
Origin of Product |
United States |
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